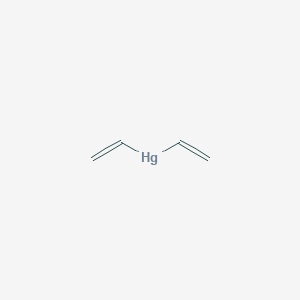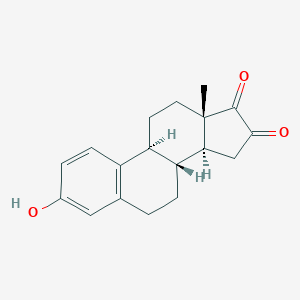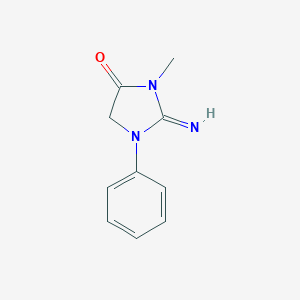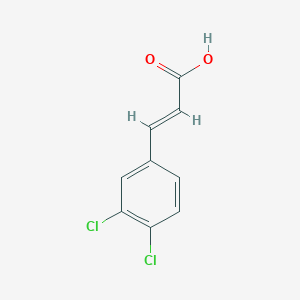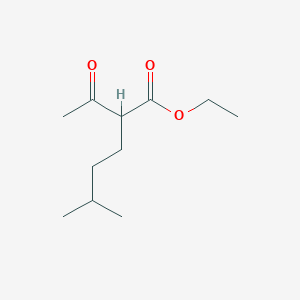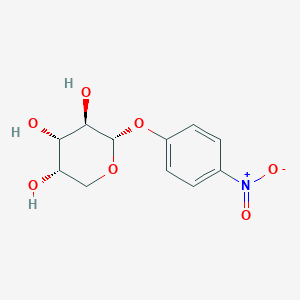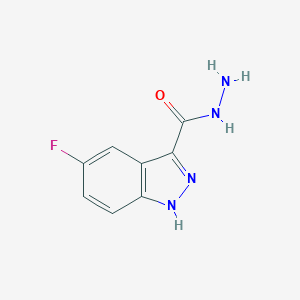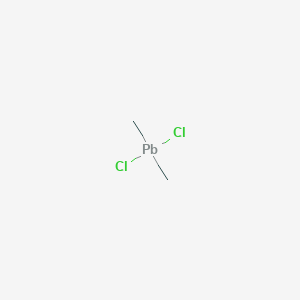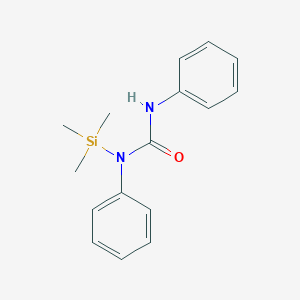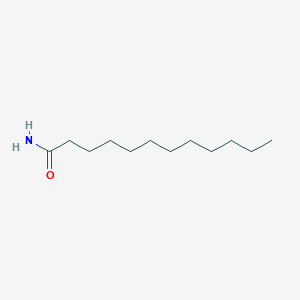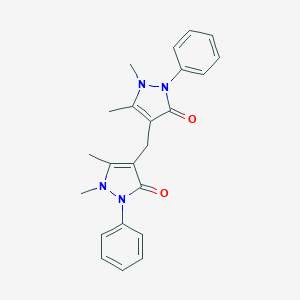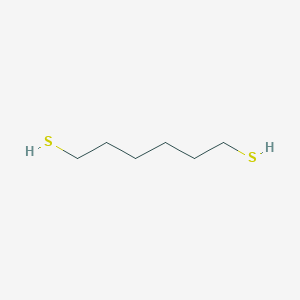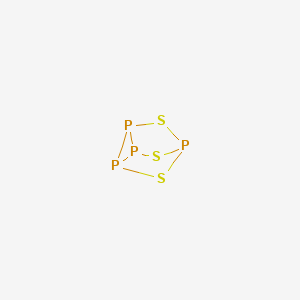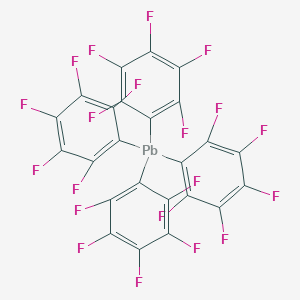
Plumbane, tetrakis(pentafluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plumbane, tetrakis(pentafluorophenyl)-, also known as Pb(C6F5)4, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. Pb(C6F5)4 is a white crystalline solid, and it is highly reactive with water and air.
作用機序
The mechanism of action of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 is not fully understood, but it is believed to involve the transfer of a pentafluorophenyl ligand to a substrate, resulting in the formation of a new carbon-carbon bond. Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 has also been shown to act as a Lewis acid, which can coordinate with electron-rich substrates.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4. However, it is known that lead compounds can be toxic to humans and animals, and precautions should be taken when handling Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 in the laboratory.
実験室実験の利点と制限
One advantage of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 is its high reactivity, which makes it useful in catalytic reactions. However, its reactivity also makes it difficult to handle and store, and precautions must be taken to prevent exposure to air and moisture. Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 is also expensive and not widely available, which can limit its use in laboratory experiments.
将来の方向性
There are several future directions for the study of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4. One area of research is the development of new synthetic methods for Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 and its derivatives. Another area of research is the study of the catalytic properties of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 in various reactions, including cross-coupling reactions and C-H activation reactions. Finally, the potential applications of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 in materials science, including the synthesis of lead sulfide nanoparticles and the development of new photovoltaic devices, should be further explored.
合成法
The synthesis of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 can be achieved through several methods, including the reaction of lead with pentafluorobenzene, the reaction of lead with pentafluorophenyllithium, and the reaction of lead with pentafluorophenylmagnesium bromide. The most common method is the reaction of lead with pentafluorobenzene, which involves the use of a reducing agent such as lithium aluminum hydride or sodium borohydride.
科学的研究の応用
Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 has been studied extensively in the field of organometallic chemistry, and it has shown potential applications in catalysis, organic synthesis, and materials science. Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 has also been studied as a potential precursor for the synthesis of lead sulfide nanoparticles, which have applications in photovoltaic devices.
特性
CAS番号 |
1111-02-0 |
|---|---|
製品名 |
Plumbane, tetrakis(pentafluorophenyl)- |
分子式 |
C24F20Pb |
分子量 |
875 g/mol |
IUPAC名 |
tetrakis(2,3,4,5,6-pentafluorophenyl)plumbane |
InChI |
InChI=1S/4C6F5.Pb/c4*7-2-1-3(8)5(10)6(11)4(2)9; |
InChIキー |
NIZVWYJQMRLKOH-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)[Pb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F |
正規SMILES |
C1(=C(C(=C(C(=C1F)F)[Pb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F |
その他のCAS番号 |
1111-02-0 |
同義語 |
Tetrakis(pentafluorophenyl)plumbane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



